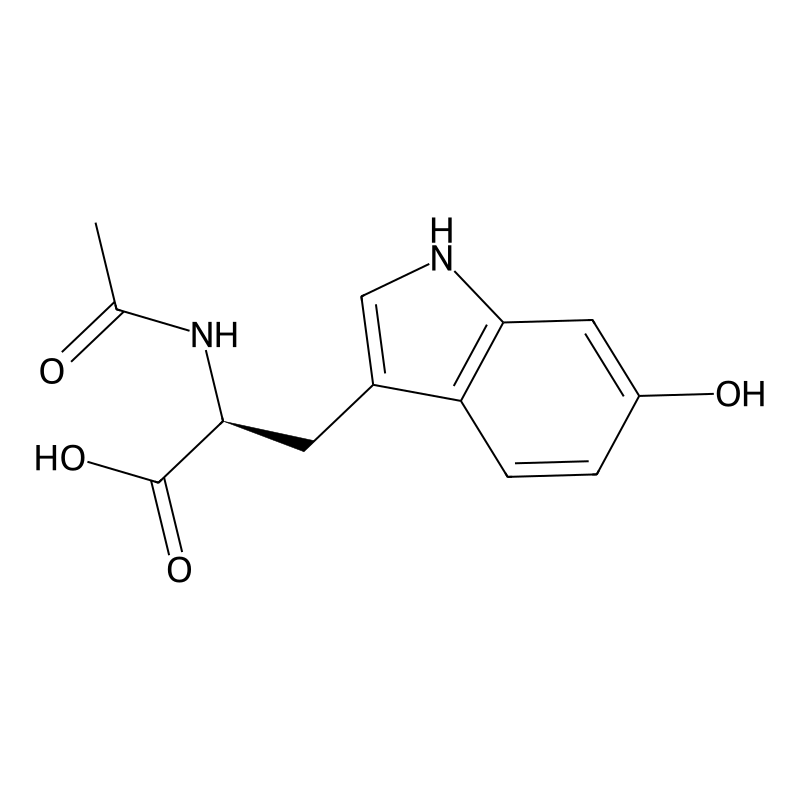

N-Acetyl-6-hydroxytryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Effects on Serotonin Levels

A key area of research focuses on the ability of L-NAcetylserotonin to increase serotonin levels in the brain. Unlike its precursor tryptophan, L-NAcetylserotonin readily crosses the blood-brain barrier, potentially leading to more direct effects on serotonin synthesis. Studies suggest L-NAcetylserotonin administration may elevate brain serotonin levels in healthy individuals and those with depleted levels .

Potential Applications in Mental Health

Research is ongoing to determine the effectiveness of L-NAcetylserotonin in treating various mental health conditions, including:

Depression

Some studies suggest L-NAcetylserotonin might improve symptoms of depression, particularly when combined with standard antidepressant medications National Institutes of Health (NIH) website. However, results from clinical trials have been mixed, and further research is needed to determine its efficacy.

Anxiety

Limited research suggests L-NAcetylserotonin might have some anxiolytic (anxiety-reducing) effects. However, more robust studies are needed to confirm these findings National Institutes of Health (NIH) website.

Other Areas of Investigation

Scientific research is also exploring the potential effects of L-NAcetylserotonin on:

Cognitive Function

Some studies suggest L-NAcetylserotonin might improve cognitive function, particularly in older adults National Institutes of Health (NIH) website.

Sleep Regulation

Early research suggests L-Nacetylserotonin might promote better sleep quality National Institutes of Health (NIH) website.

N-Acetyl-6-hydroxytryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an acetyl group at the nitrogen atom and a hydroxyl group at the sixth position of the indole ring. Its molecular formula is and it plays a significant role in various biochemical processes. This compound is notable for its structural similarity to other tryptophan derivatives, which are involved in neurotransmitter synthesis and metabolic pathways.

- Acetylation: The hydroxyl group can undergo further acetylation, forming diacetyl derivatives.

- Oxidation: Under oxidative conditions, N-acetyl-6-hydroxytryptophan may be converted into various metabolites, including N-acetylserotonin, which is a precursor for melatonin synthesis .

- Decarboxylation: Similar to other tryptophan derivatives, it can undergo decarboxylation to yield serotonin or other indoleamines .

N-Acetyl-6-hydroxytryptophan exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to protect cells from oxidative stress, similar to its derivatives like melatonin .

- Neuroprotective Effects: The compound may play a role in neuroprotection by modulating neurotransmitter levels and exhibiting anti-inflammatory properties .

- Precursor Role: It serves as a precursor for important biochemical compounds involved in serotonin metabolism and melatonin synthesis .

Several methods have been developed for synthesizing N-acetyl-6-hydroxytryptophan:

- Direct Acetylation: Tryptophan can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Hydroxylation of Tryptophan Derivatives: Starting from 6-hydroxytryptophan, acetylation can be performed to yield N-acetyl-6-hydroxytryptophan.

- Biotechnological Approaches: Microbial fermentation techniques have also been explored for producing this compound from tryptophan-rich substrates .

N-Acetyl-6-hydroxytryptophan finds applications in various fields:

- Pharmaceuticals: Used in the development of drugs targeting mood disorders due to its role in serotonin metabolism.

- Nutraceuticals: Incorporated into dietary supplements aimed at enhancing sleep quality and cognitive function.

- Research: Utilized in studies investigating the metabolic pathways of tryptophan and its derivatives.

Studies have indicated that N-acetyl-6-hydroxytryptophan interacts with several biological systems:

- Serotonin Pathway: It influences serotonin synthesis and metabolism, impacting mood regulation and sleep patterns.

- Oxidative Stress Response: Exhibits protective effects against oxidative damage in neuronal cells, potentially through its antioxidant properties .

- Enzymatic Interactions: Acts as a substrate or inhibitor for enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase .

N-Acetyl-6-hydroxytryptophan shares structural and functional similarities with several other compounds derived from tryptophan. Below is a comparison highlighting its uniqueness:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyltryptophan | Acetyl group at nitrogen | Precursor for serotonin; lacks hydroxyl group |

| 5-Hydroxytryptophan | Hydroxyl group at the fifth position | Directly converted to serotonin |

| N-Acetylserotonin | Acetylated form of serotonin | Direct precursor to melatonin |

| 6-Hydroxytryptophan | Hydroxyl group at the sixth position | Less stable than 5-hydroxyl derivatives |

N-Acetyl-6-hydroxytryptophan stands out due to its specific hydroxylation pattern and its dual role as both a precursor and an active compound with potential therapeutic benefits.

Spectroscopic Characteristics

The spectroscopic analysis of N-Acetyl-6-hydroxytryptophan provides critical insights into its molecular structure and electronic properties, with distinct characteristics observed across multiple analytical techniques [4] [15] [20].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of N-Acetyl-6-hydroxytryptophan reveals characteristic patterns associated with the indole ring system and the acetyl-modified amino acid backbone [5] [20] [24]. The compound exhibits typical tryptophan derivative signals in proton nuclear magnetic resonance spectra, with the indole protons appearing in the aromatic region between 6.9 and 7.6 parts per million [5]. The acetyl group contributes a distinctive methyl signal around 1.8-2.0 parts per million, while the hydroxyl substitution at the 6-position of the indole ring introduces additional complexity to the aromatic region [5] [20].

The carbon-13 nuclear magnetic resonance spectrum demonstrates the expected carbon environments, with the carbonyl carbons of both the acetyl group and carboxylic acid function appearing in the downfield region [5] [24]. The indole carbon framework shows characteristic chemical shifts, with the hydroxyl-substituted carbon exhibiting the expected downfield shift due to the electron-withdrawing nature of the oxygen substituent [20] [24].

Mass Spectrometry

Mass spectrometric analysis of N-Acetyl-6-hydroxytryptophan reveals a molecular ion peak at mass-to-charge ratio 262, consistent with its molecular formula C₁₃H₁₄N₂O₄ [1] [2] [23]. The fragmentation pattern under electron impact conditions follows typical pathways observed for indole derivatives, with characteristic losses including the acetyl group (42 mass units) and the carboxylic acid function [23] [25] [27].

The compound exhibits specific fragmentation behavior characteristic of acetylated amino acids, including the formation of immonium ions and characteristic losses of water (18 mass units) and ketene (42 mass units) under collision-induced dissociation conditions [25] [33]. The presence of the hydroxyl group at the 6-position contributes to additional fragmentation pathways, including hydrogen radical losses and rearrangement reactions typical of phenolic compounds [23] [27] [33].

Ultraviolet-Visible Absorption

The ultraviolet-visible absorption spectrum of N-Acetyl-6-hydroxytryptophan displays characteristic features of the indole chromophore system, with modifications due to the hydroxyl substitution at the 6-position [8] [11] [19]. The compound exhibits absorption maxima typical of indole derivatives, with the primary absorption occurring around 280 nanometers, consistent with the π→π* transitions of the indole ring system [6] [8] [19].

The presence of the hydroxyl group introduces additional electronic transitions and may contribute to red-shifted absorption compared to the parent tryptophan structure [8] [11]. The acetyl modification of the amino group affects the electronic properties of the molecule, potentially influencing both the intensity and position of absorption bands [11] [20].

Physicochemical Parameters

The physicochemical parameters of N-Acetyl-6-hydroxytryptophan have been characterized through computational and experimental methods, providing essential data for understanding its behavior in various environments [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 262.26 g/mol [1] [2] | [1] [2] |

| Molecular Formula | C₁₃H₁₄N₂O₄ [1] [2] | [1] [2] |

| Density | 1.4 ± 0.1 g/cm³ [1] | [1] |

| Boiling Point | 657.8 ± 55.0°C at 760 mmHg [1] | [1] |

| Flash Point | 351.6 ± 31.5°C [1] | [1] |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C [1] | [1] |

| Exact Mass | 262.095367 [1] | [1] |

| Polar Surface Area | 105.91 Ų [1] | [1] |

| LogP | -0.03 [1] | [1] |

| Refractive Index | 1.675 [1] | [1] |

Molecular Weight (262.26 g/mol)

The molecular weight of N-Acetyl-6-hydroxytryptophan has been precisely determined as 262.26 grams per mole, corresponding to the molecular formula C₁₃H₁₄N₂O₄ [1] [2]. This molecular weight reflects the addition of an acetyl group (43.045 atomic mass units) and a hydroxyl group (17.008 atomic mass units) to the basic tryptophan framework [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 262.095367 atomic mass units, providing precise molecular identification [1].

Density (1.4±0.1 g/cm³)

The density of N-Acetyl-6-hydroxytryptophan has been calculated as 1.4 ± 0.1 grams per cubic centimeter under standard conditions [1]. This density value is consistent with organic compounds containing aromatic ring systems and multiple polar functional groups [1]. The relatively high density compared to simple aliphatic compounds reflects the presence of the indole ring system and the hydrogen bonding capabilities of the hydroxyl and acetyl groups [1].

Boiling Point (657.8±55.0°C at 760 mmHg)

The boiling point of N-Acetyl-6-hydroxytryptophan has been predicted as 657.8 ± 55.0°C at standard atmospheric pressure (760 mmHg) [1]. This elevated boiling point is characteristic of compounds with extensive hydrogen bonding networks and aromatic ring systems [1]. The presence of multiple polar functional groups, including the hydroxyl, acetyl, and carboxylic acid groups, contributes to strong intermolecular interactions that require significant thermal energy to overcome [1].

LogP and Solubility Characteristics

The partition coefficient (LogP) of N-Acetyl-6-hydroxytryptophan is -0.03, indicating a nearly neutral hydrophilic-lipophilic balance [1]. This value suggests that the compound exhibits moderate solubility in both aqueous and organic solvents, with a slight preference for aqueous environments [1]. The negative LogP value reflects the influence of the multiple polar functional groups, including the hydroxyl substituent at the 6-position and the acetyl group, which enhance water solubility compared to unsubstituted tryptophan derivatives [1] [7].

The polar surface area of 105.91 square angstroms indicates significant potential for hydrogen bonding and polar interactions [1]. This value is consistent with compounds that exhibit good membrane permeability while maintaining sufficient polarity for aqueous solubility [32]. The solubility characteristics are further influenced by the ionizable carboxylic acid group, which can exist in different protonation states depending on the pH of the solution [7] [15].

Chemical Reactivity

The chemical reactivity of N-Acetyl-6-hydroxytryptophan is governed by the presence of multiple reactive functional groups, including the indole ring system, the phenolic hydroxyl group, and the carboxylic acid functionality [8] [12] [14].

Oxidation Mechanisms

N-Acetyl-6-hydroxytryptophan exhibits susceptibility to oxidation through multiple pathways, primarily involving the indole ring system and the phenolic hydroxyl group [8] [12] [15]. The indole moiety is particularly vulnerable to oxidation by reactive oxygen species, including singlet oxygen, hydrogen peroxide, and hydroxyl radicals [8]. The oxidation process typically involves the formation of hydroperoxide intermediates, which can subsequently rearrange to form various oxidation products including dioxindoles and hydroxypyrrolo-indole derivatives [8].

The presence of the hydroxyl group at the 6-position introduces additional oxidation pathways characteristic of phenolic compounds [8] [12]. The phenolic hydroxyl can undergo single-electron oxidation to form phenoxyl radicals, which may participate in further reactions including radical coupling and polymerization processes [8] [12]. The acetyl group provides some protection to the amino acid backbone but does not prevent oxidation of the aromatic ring system [15].

Hydroxyl Group Chemistry

The hydroxyl group at the 6-position of the indole ring exhibits typical phenolic reactivity patterns [10] [12] [14]. This functional group can participate in hydrogen bonding interactions, influencing both the compound's solubility characteristics and its potential for intermolecular associations [10] [12]. The phenolic hydroxyl group demonstrates nucleophilic character and can undergo substitution reactions with electrophilic reagents [14].

The hydroxyl group also contributes to the compound's ability to act as a reducing agent, donating hydrogen atoms in radical scavenging reactions [8] [12]. The ortho-relationship between the indole nitrogen and the phenolic hydroxyl group creates opportunities for intramolecular interactions and chelation with metal ions [10]. This structural arrangement may stabilize certain conformations and influence the compound's reactivity profile [10] [14].

Carboxyl Group Reactions

The carboxylic acid functionality of N-Acetyl-6-hydroxytryptophan exhibits typical carboxylic acid reactivity, including acid-base behavior and potential for esterification and amidation reactions [12] [15]. The carboxyl group can exist in different protonation states depending on the solution pH, with the pKa value expected to be similar to other amino acid derivatives [7] [15].

Tryptophan serves as the fundamental precursor for the biosynthesis of N-Acetyl-6-hydroxytryptophan through a well-characterized multi-step enzymatic pathway. The aromatic amino acid tryptophan, with its indole ring structure, provides the essential molecular framework for subsequent modifications leading to the target compound [1] [2].

The tryptophan biosynthetic pathway itself represents one of the most energetically expensive amino acid biosynthetic routes, involving five highly conserved chemical reaction steps across diverse microbial genomes [2]. This pathway begins with chorismate, the common precursor for aromatic amino acids, which is converted through a series of enzymatic transformations involving seven genes and their corresponding enzymes [1]. The complexity of tryptophan biosynthesis reflects its biological importance as a precursor to numerous bioactive compounds, including serotonin, melatonin, and various specialized metabolites [3] [4].

In the context of N-Acetyl-6-hydroxytryptophan biosynthesis, tryptophan acts as the direct substrate for the initial N-acetylation reaction. The amino acid structure of tryptophan, characterized by its indole ring system fused to an alanine backbone, provides both the aromatic scaffold for subsequent hydroxylation and the amino group that undergoes acetylation [5] [6]. The availability of tryptophan as a precursor is tightly regulated through feedback inhibition mechanisms, with the rate-limiting enzyme anthranilate synthase being subject to feedback inhibition by tryptophan itself [1] [3].

Research has demonstrated that tryptophan can serve as a precursor through both dependent and independent pathways. The tryptophan-dependent pathway involves direct utilization of the amino acid, while proposed tryptophan-independent pathways may involve indole-containing intermediates that bypass the conventional tryptophan biosynthetic route [3]. In the specific case of N-Acetyl-6-hydroxytryptophan biosynthesis, the pathway exclusively utilizes tryptophan as the direct precursor, with the IvoA enzyme showing high specificity for L-tryptophan as its preferred substrate [5] [6].

N-Acetylation Mechanisms

The N-acetylation of tryptophan represents a critical step in the biosynthesis of N-Acetyl-6-hydroxytryptophan, involving both enzymatic and non-enzymatic mechanisms that transfer acetyl groups to the amino nitrogen of tryptophan.

Enzymatic Acetylation

Enzymatic N-acetylation in the biosynthesis of N-Acetyl-6-hydroxytryptophan is primarily catalyzed by the nonribosomal peptide synthetase IvoA, which represents the first known NRPS to carry out the acetylation of tryptophan [6] [7]. The IvoA enzyme features a unique domain architecture consisting of adenylation, thiolation, epimerization, and condensation domains (A-T-E-C), which collectively facilitate the acetylation process [5] [6].

The enzymatic mechanism involves a complex series of steps beginning with the adenylation of L-tryptophan by the A domain, utilizing ATP to form tryptophanyl-adenylate. This activated intermediate is subsequently transferred to the thiolation domain as a tryptophanyl-S-phosphopantetheine thioester [5]. The epimerization domain facilitates stereochemical modifications, while the condensation domain performs the critical acetylation reaction using acetyl-CoA as the acetyl donor [6] [7].

N-acetyltransferases generally employ a ping-pong bi-bi reaction mechanism, which consists of two sequential reactions [8]. In the first reaction, acetyl-CoA binds to the enzyme and acetylates a conserved cysteine residue (typically Cys68). Following the release of CoA, the second reaction involves the binding of the acetyl acceptor (tryptophan) to the acetylated enzyme, resulting in the formation of N-acetyltryptophan [8] [9].

The enzymatic acetylation process is highly substrate-specific, with IvoA showing strong preference for L-tryptophan over its D-enantiomer, with D-tryptophan being activated with 64% lower efficiency [5]. The apparent kinetic parameters for IvoA demonstrate efficient catalysis, with a kcat of 38 min⁻¹ and a Km of approximately 50 μM, values that are consistent with other characterized single-module NRPS enzymes [5].

Non-enzymatic Acetylation

Non-enzymatic acetylation represents an alternative mechanism for the formation of N-acetyl derivatives, occurring through direct chemical reaction between acetyl-CoA and amino groups without the requirement for specific acetyltransferase enzymes [10] [9]. This process is particularly relevant in cellular environments with elevated acetyl-CoA concentrations and alkaline pH conditions [10] [11].

The non-enzymatic acetylation mechanism is fundamentally pH-dependent, with higher rates of acetylation occurring under alkaline conditions where the amino groups are more nucleophilic [10] [12]. The reaction proceeds through direct nucleophilic attack of the unprotonated amino group on the carbonyl carbon of acetyl-CoA, forming a tetrahedral intermediate that subsequently collapses to yield the acetylated product and free CoA [13] [12].

The reactivity of lysine and other amino groups in non-enzymatic acetylation is influenced by several factors, including the pKa of the amino group, local microenvironment, and surface accessibility [14] [12]. Basic residues in the vicinity of the target amino group can lower the pKa, facilitating more efficient chemical acetylation [11]. This mechanism has been observed to occur more broadly throughout eukaryotic cells than previously appreciated, with many proteins undergoing non-enzymatic acetylation outside of mitochondria [11].

Non-enzymatic acetylation can also occur through alternative acetyl donors, including acetyl-phosphate, which has been identified as an important acetylating agent in prokaryotic systems [10] [14]. The reaction kinetics of non-enzymatic acetylation are generally slower than enzymatic processes but can become significant under conditions of high acetyl-CoA availability or prolonged incubation times [10] [12].

Hydroxylation at C-6 Position

The hydroxylation of N-acetyltryptophan at the C-6 position represents a critical step in the biosynthesis of N-Acetyl-6-hydroxytryptophan, achieved through highly regioselective enzymatic mechanisms that introduce a hydroxyl group specifically at the 6-position of the indole ring.

Enzymatic Hydroxylation

Enzymatic hydroxylation of N-acetyltryptophan at the C-6 position is primarily catalyzed by cytochrome P450 monooxygenases, specifically the IvoC enzyme in the fungal pigment biosynthetic pathway [6] [7]. The IvoC enzyme belongs to the cytochrome P450 superfamily and functions as a benzoate 4-monooxygenase with specificity for N-acetyltryptophan hydroxylation [6].

The cytochrome P450-mediated hydroxylation mechanism involves the formation of a highly reactive ferryl intermediate (Compound I) through a well-characterized catalytic cycle [15] [16]. The process begins with substrate binding to the ferric enzyme, followed by reduction to the ferrous state through electron transfer from NADPH via cytochrome P450 reductase [15]. Molecular oxygen then binds to form a ferrous-dioxygen complex, which undergoes a second electron transfer to generate the ferric peroxy anion [15] [17].

The key hydroxylating species is formed through protonation and subsequent fragmentation of the ferric hydroperoxo intermediate, yielding a ferryl intermediate that can be formulated as a porphyrin radical cation iron(IV) species [15] [16]. This highly reactive intermediate abstracts a hydrogen atom from the C-6 position of the indole ring, creating a carbon radical that subsequently recombines with the hydroxyl radical to form the hydroxylated product [15] [18].

The regioselectivity of C-6 hydroxylation is determined by the active site architecture of the P450 enzyme, which orients the substrate in a specific manner relative to the iron-bound oxidizing species [15]. The protein environment controls the accessibility of different positions on the indole ring, with the C-6 position being preferentially positioned for hydroxylation in the IvoC active site [6] [7].

Bacterial heme-dependent hydroxylases represent an alternative class of enzymes capable of catalyzing tryptophan hydroxylation [19]. These enzymes utilize a histidine-ligated heme cofactor and can accept either molecular oxygen or hydrogen peroxide as the oxidizing agent [19]. The mechanism involves regioselective hydroxylation on the tryptophan indole moiety, which is mechanistically distinct from the nonheme iron enzyme family that includes animal tryptophan hydroxylases [19].

Regioselectivity of Hydroxylation

The regioselectivity of hydroxylation in indole compounds is a complex phenomenon determined by multiple factors, including enzyme active site architecture, electronic properties of the substrate, and the specific hydroxylating mechanism employed [20] [21] [22].

In the case of N-acetyltryptophan hydroxylation, the C-6 position is specifically targeted due to the unique protein environment provided by the IvoC cytochrome P450 enzyme [6] [7]. This selectivity contrasts with other hydroxylation patterns observed in tryptophan metabolism, such as the C-5 hydroxylation catalyzed by tryptophan hydroxylase in serotonin biosynthesis [23] [19].

The regioselectivity of indole hydroxylation is influenced by the electron density distribution across the aromatic ring system. The C-3 position typically exhibits the highest nucleophilicity due to its position adjacent to the nitrogen atom, making it the most reactive site for electrophilic attack [21] [22]. However, enzymatic hydroxylation can override this intrinsic reactivity through specific substrate orientation and active site constraints [21].

Different enzyme systems demonstrate varying regioselectivity patterns for indole hydroxylation. Acinetobacter calcoaceticus has been shown to catalyze the regioselective hydroxylation of indole at the C-7 position, while Xanthomonas maltophilia also demonstrates C-7 hydroxylation activity [24]. These microbial hydroxylations represent biotechnologically relevant processes for the production of hydroxylated indole derivatives [24].

The regioselectivity can also be modulated through directed evolution or protein engineering approaches. Studies on cytochrome P450 enzymes have shown that targeted amino acid substitutions within the active site can dramatically alter the regioselectivity of hydroxylation reactions [18]. Such approaches could potentially be applied to modify the regioselectivity of N-acetyltryptophan hydroxylation for the production of alternative hydroxylated derivatives.

The molecular basis of regioselectivity in P450-catalyzed hydroxylations involves the precise positioning of the substrate relative to the reactive ferryl intermediate [15] [18]. The protein environment creates a constrained binding pocket that determines which C-H bonds are accessible for hydrogen abstraction [15]. In the case of IvoC-catalyzed hydroxylation, the enzyme active site specifically positions the C-6 position of N-acetyltryptophan for optimal interaction with the hydroxylating species [6] [7].